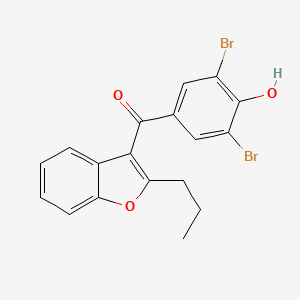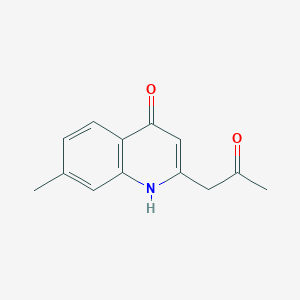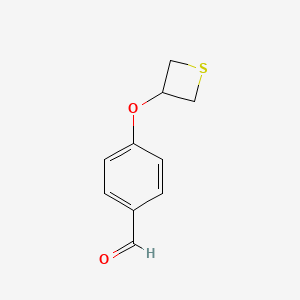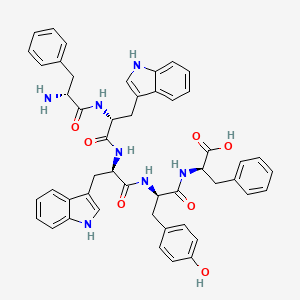
Oxazole, 4-(1,1-dimethylethyl)-4,5-dihydro-2-phenyl-, (4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazole, 4-(1,1-dimethylethyl)-4,5-dihydro-2-phenyl-, (4S)- is a chiral oxazole derivative. This compound is characterized by its unique structure, which includes a 4,5-dihydro-oxazole ring substituted with a 1,1-dimethylethyl group at the 4-position and a phenyl group at the 2-position. The (4S) configuration indicates the specific stereochemistry of the molecule. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 4-(1,1-dimethylethyl)-4,5-dihydro-2-phenyl-, (4S)- typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of (S)-tert-leucinol, which is derived from (L)-tert-leucine.
Formation of Intermediate: The intermediate 2-bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide is prepared by reacting (S)-tert-leucinol with 2-bromobenzoyl chloride in the presence of sodium carbonate and dichloromethane.
Cyclization: The final step involves the cyclization of the intermediate to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxazole, 4-(1,1-dimethylethyl)-4,5-dihydro-2-phenyl-, (4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the oxazole ring or the substituents attached to it.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the oxazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with different functional groups, while substitution reactions can introduce new substituents onto the oxazole ring.
Aplicaciones Científicas De Investigación
Oxazole, 4-(1,1-dimethylethyl)-4,5-dihydro-2-phenyl-, (4S)- has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals due to its biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Oxazole, 4-(1,1-dimethylethyl)-4,5-dihydro-2-phenyl-, (4S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Oxazole, 4-(1,1-dimethylethyl)-4,5-dihydro-, (4S)-: A similar compound with a different substituent at the 2-position.
Oxazole, 4-(1,1-dimethylethyl)-4,5-dihydro-2-methoxy-, (4S)-: Another derivative with a methoxy group at the 2-position.
Uniqueness
Oxazole, 4-(1,1-dimethylethyl)-4,5-dihydro-2-phenyl-, (4S)- is unique due to its specific stereochemistry and the presence of both a 1,1-dimethylethyl group and a phenyl group. This combination of features contributes to its distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
288089-62-3 |
|---|---|
Fórmula molecular |
C13H17NO |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
(4S)-4-tert-butyl-2-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H17NO/c1-13(2,3)11-9-15-12(14-11)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m1/s1 |
Clave InChI |
ZRTJCMABQDWDRU-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)[C@H]1COC(=N1)C2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)C1COC(=N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine](/img/structure/B12583144.png)
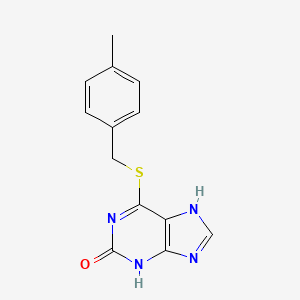
![Acetamide,N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12583160.png)

![Spiro[4.5]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester](/img/structure/B12583163.png)
![Acetic acid--3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol (1/1)](/img/structure/B12583166.png)


![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12583180.png)
